3,3-Dimethylpentanoic acid
Overview
Description
3,3-Dimethylpentanoic acid: is an organic compound with the molecular formula C₇H₁₄O₂ beta,beta-dimethyl valeric acid . This compound is characterized by the presence of two methyl groups attached to the third carbon of the pentanoic acid chain, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentanoic acid can be synthesized through various methods. One common method involves the anodic synthesis of fatty acids. In this process, diethyl 2-(1,1-dimethylpropyl)propanedioate is used as a starting material. The reaction is carried out in a mixture of dimethyl sulfoxide and water, with lithium hydroxide hydrate as a catalyst. The mixture is stirred at 120°C for 22 hours to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3,3-Dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies on fatty acid metabolism often use this compound to understand the biochemical pathways involved.
Medicine: Research on drug development and metabolic disorders sometimes involves this compound.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid metabolism pathways, influencing the synthesis and degradation of lipids. It may also interact with enzymes involved in fatty acid oxidation and synthesis, affecting cellular energy production and storage .
Comparison with Similar Compounds
- 3,4-Dimethylpentanoic acid
- 2,2-Dimethylpentanoic acid
- 2,3-Dimethylpentanoic acid
Comparison: 3,3-Dimethylpentanoic acid is unique due to the position of its methyl groups on the third carbon atom. This structural difference influences its chemical reactivity and physical properties compared to other dimethylpentanoic acids. For example, 3,4-Dimethylpentanoic acid has methyl groups on the third and fourth carbon atoms, leading to different steric and electronic effects .
Properties
IUPAC Name |
3,3-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURPFNAFBQPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415229 | |
Record name | 3,3-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-74-0 | |
Record name | 3,3-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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